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Introduction
The year 1948 marked a pivotal moment in the history of medicine with the discovery of

aminopterin's efficacy in inducing temporary remissions in children with acute leukemia.[1][2][3]

This breakthrough, led by Dr. Sidney Farber, was the first instance of a chemical agent

successfully combating a systemic cancer, laying the groundwork for the entire field of

chemotherapy.[3] This technical guide provides an in-depth analysis of the seminal research,

including the experimental protocols, quantitative outcomes, and the biochemical mechanism

of action of aminopterin.

The Scientific Rationale: Folic Acid and Malignant
Proliferation
Prior to Farber's work, it was observed that folic acid, a B vitamin essential for cell division,

could paradoxically accelerate the progression of leukemia.[2] Farber hypothesized that if an

excess of folic acid fueled the rapid proliferation of leukemic cells, then a compound that

blocked its metabolic action—a folic acid antagonist—could potentially halt the disease. This

led to the investigation of aminopterin, a synthetic analog of folic acid.
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Mechanism of Action: Inhibition of Dihydrofolate
Reductase
Aminopterin functions as a potent competitive inhibitor of the enzyme dihydrofolate reductase

(DHFR). DHFR is critical for reducing dihydrofolate to tetrahydrofolate (THF), an essential

cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and

RNA. By binding to DHFR, aminopterin depletes the cellular pool of THF, thereby disrupting

DNA and RNA synthesis and leading to the death of rapidly dividing cancer cells.
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Caption: Mechanism of aminopterin action on folate metabolism and nucleotide synthesis.

The Seminal 1948 Clinical Trial
Dr. Farber's initial study, published in the New England Journal of Medicine, involved 16

children with acute leukemia.

Experimental Protocol
While the complete, detailed protocol from the original 1948 publication is not fully available in

modern databases, a reconstruction of the methodology based on summaries and subsequent
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reports is as follows:

Patient Population: The study enrolled 16 children in advanced stages of acute leukemia.

Treatment Administration: Aminopterin was administered daily. The dosage was adjusted for

each patient, generally ranging from 0.25 to 1.0 mg.

Monitoring and Dose Adjustment: Patients were closely monitored for both therapeutic

response and signs of toxicity. Dosing was individualized based on these observations.

Toxicity Management: A significant side effect was severe stomatitis (mouth ulcers). In cases

of severe toxicity, treatment was discontinued. Crude liver extract was also used in an

attempt to mitigate adverse effects.

Assessment of Remission: Remission was determined by clinical improvement and

hematological changes, specifically a reduction or disappearance of leukemic blast cells in

the peripheral blood and bone marrow, with a return of normal hematopoietic function.

Experimental Workflow
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Caption: Reconstructed workflow of Farber's 1948 pediatric leukemia trial.

Quantitative Outcomes of the 1948 Trial
The results of this initial study were unprecedented.

Metric Result

Total Patients 16

Patients Achieving Remission 10

Patients with No Remission 2

Early Fatalities 4

Longest Complete Remission (off therapy) 47 days
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Follow-up Studies and Further Evidence
In 1949, Farber published a follow-up study in the journal Blood, which expanded on his initial

findings.

Expanded Cohort and Outcomes
This subsequent study included approximately 60 children with acute leukemia who were

treated with aminopterin or closely related folic acid antagonists like amethopterin

(methotrexate).

Metric Result

Total Patients ~60

Patients Achieving Remission >50%

These findings confirmed the initial observations and solidified the role of antifolates in

leukemia treatment.

Observed Toxicities
The use of aminopterin was associated with significant toxicities, which were a major challenge

in its clinical application.

Toxicity Description

Stomatitis
Severe inflammation and ulceration of the

mucous membranes of the mouth.

Gastrointestinal Internal hemorrhage.

Hematological
Bone marrow depletion leading to aplasia

(failure of blood cell production).

Other Alopecia (hair loss) was also reported.

Conclusion and Significance
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The discovery of aminopterin's effect on pediatric leukemia was a monumental step forward in

the fight against cancer. It demonstrated for the first time that a metabolic pathway could be

targeted to induce remission in a malignant disease. While the remissions were temporary and

the toxicities severe, this pioneering work opened the door to the development of more

effective and less toxic chemotherapeutic agents, such as methotrexate, which remains a

cornerstone of leukemia treatment today. Dr. Farber's research not only provided a new

therapeutic option for a previously fatal disease but also established a new paradigm for cancer

research that continues to yield life-saving treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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